molecular formula C26H35N7O3S B10872121 4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)-N''-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide

4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)-N''-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide

Cat. No.: B10872121
M. Wt: 525.7 g/mol
InChI Key: XHWBQVPGHZXFNJ-UHFFFAOYSA-N
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Description

4-{2-[N’-(4,6-dimethylpyrimidin-2-yl)-N’'-(tricyclo[3311~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide is a complex organic compound that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[N’-(4,6-dimethylpyrimidin-2-yl)-N’'-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide involves multiple steps, starting with the preparation of the core pyrimidine structure. The reaction typically involves the following steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of 4,6-dimethylpyrimidine through a condensation reaction of appropriate aldehydes and amines.

    Attachment of the Tricyclo[3.3.1.1~3,7~]dec-2-yl Group: This step involves the introduction of the tricyclo[3.3.1.1~3,7~]dec-2-yl group through a nucleophilic substitution reaction.

    Formation of the Carbamimidamido Linkage: The final step involves the formation of the carbamimidamido linkage through a coupling reaction with benzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-{2-[N’-(4,6-dimethylpyrimidin-2-yl)-N’'-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-{2-[N’-(4,6-dimethylpyrimidin-2-yl)-N’'-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in various biological assays to study its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[N’-(4,6-dimethylpyrimidin-2-yl)-N’'-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar chemical properties.

    Tricyclo[3.3.1.1~3,7~]decane Derivatives: Compounds with this structural motif are studied for their unique steric and electronic properties.

Uniqueness

4-{2-[N’-(4,6-dimethylpyrimidin-2-yl)-N’'-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C26H35N7O3S

Molecular Weight

525.7 g/mol

IUPAC Name

1-(2-adamantyl)-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]carbamimidoyl]urea

InChI

InChI=1S/C26H35N7O3S/c1-15-9-16(2)30-25(29-15)32-24(28-8-7-17-3-5-22(6-4-17)37(27,35)36)33-26(34)31-23-20-11-18-10-19(13-20)14-21(23)12-18/h3-6,9,18-21,23H,7-8,10-14H2,1-2H3,(H2,27,35,36)(H3,28,29,30,31,32,33,34)

InChI Key

XHWBQVPGHZXFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)NC3C4CC5CC(C4)CC3C5)C

Origin of Product

United States

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